

Comparative analysis of different synthetic routes to 3-Bromo-5-methoxy-1H-indazole

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Compound of Interest

Compound Name: 3-Bromo-5-methoxy-1H-indazole

Cat. No.: B1292453

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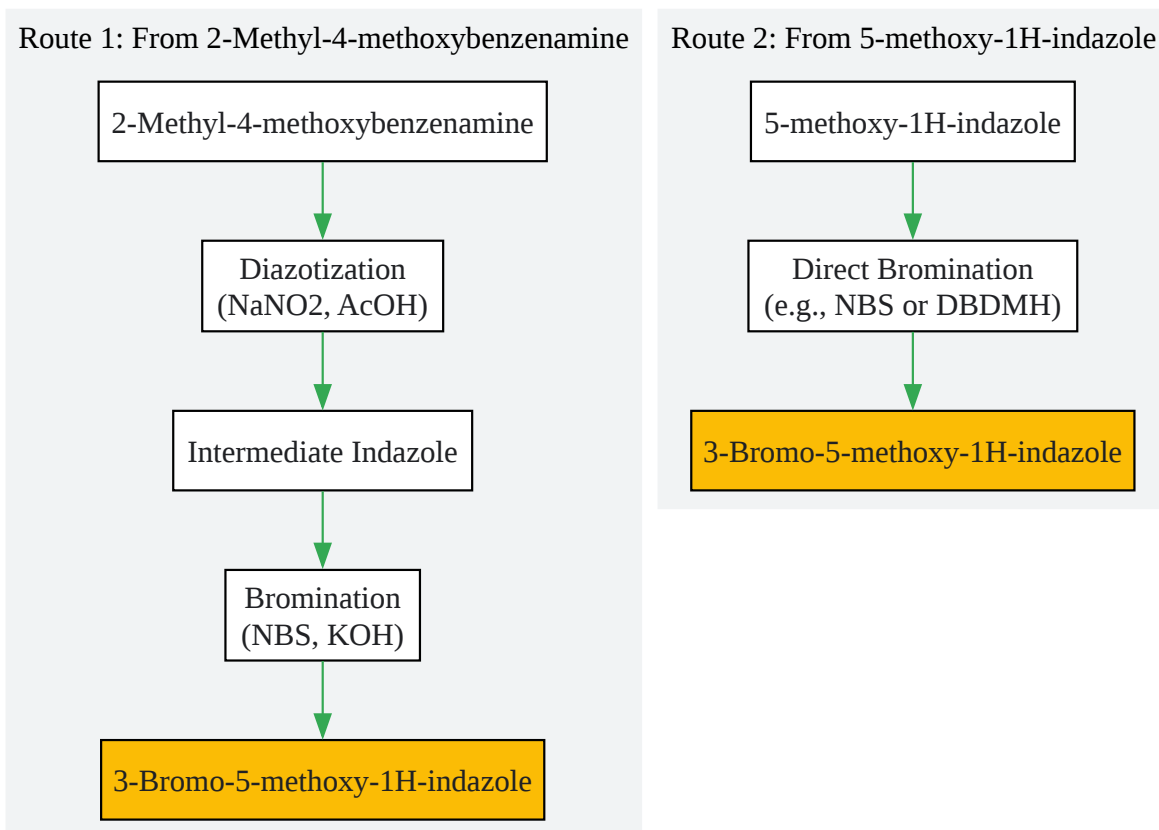
For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted synthesis of substituted indazoles, such as **3-Bromo-5-methoxy-1H-indazole**, is therefore of significant interest for the development of novel pharmaceuticals. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.

At a Glance: Comparison of Synthetic Routes

Parameter	Route 1: From 2-Methyl-4-methoxybenzenamine	Route 2: From 5-methoxy-1H-indazole
Starting Material	2-Methyl-4-methoxybenzenamine	5-methoxy-1H-indazole
Key Reactions	Diazotization, Cyclization, Bromination	Electrophilic Bromination
Reagents	Sodium Nitrite, Acetic Acid, N-bromosuccinimide, Potassium Hydroxide	N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
Overall Yield	Not explicitly reported, multi-step process	Can be high (specific yield for this substrate not detailed)
Number of Steps	Multi-step	One-step
Advantages	Utilizes a readily available starting material.	Potentially more direct and atom-economical.
Disadvantages	Multi-step nature may lead to lower overall yield and increased purification efforts.	Requires the synthesis or purchase of the indazole starting material.

Synthetic Route Diagrams



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